1-Tetradecanol

Description

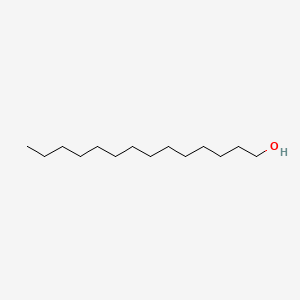

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tetradecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h15H,2-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLZKNKRTKFSKGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30O | |

| Record name | TETRADECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9108 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

67905-32-2 (aluminum salt) | |

| Record name | Myristyl alcohol [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9026926 | |

| Record name | 1-Tetradecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9026926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tetradecanol is a colorless thick liquid (heated) with a faint alcohol odor. Solidifies and floats on water. (USCG, 1999), Liquid; Liquid, Other Solid, Dry Powder; Liquid, Liquid, Other Solid, White solid; [Merck Index], Solid | |

| Record name | TETRADECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9108 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Tetradecanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alcohols, C12-15 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alcohols, C10-16 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alcohols, C12-16 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alcohols, C>14 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alcohols, C14-15 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Myristyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2923 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Tetradecanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011638 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

505.8 °F at 760 mmHg (USCG, 1999), 295.8 °C | |

| Record name | TETRADECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9108 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-TETRADECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5168 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

285 °F (USCG, 1999), 140.5 °C, 285 °F (141 °C) (Open cup) | |

| Record name | TETRADECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9108 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Myristyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2923 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-TETRADECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5168 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 1.91X10-1 mg/L at 25 °C, In water, 0.30 mg/L at 25 °C, Very soluble in ethanol, ether, acetone, benzene, chloroform, Soluble in ether, slightly soluble in alcohol | |

| Record name | 1-TETRADECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5168 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.824 at 100.4 °F (USCG, 1999) - Less dense than water; will float, 0.823 at 40 °C, Bulk density = 7.0 lb/gal; specific gravity: 0.8355 at 20 °C/20 °C, Density: 0.8236 g/cu cm at 38 °C | |

| Record name | TETRADECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9108 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-TETRADECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5168 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

7.39 (Air = 1) | |

| Record name | 1-TETRADECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5168 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00011 [mmHg], 1.1X10-4 mm Hg at 25 °C | |

| Record name | Myristyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2923 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-TETRADECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5168 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White solid, White crystals, Leaflets | |

CAS No. |

112-72-1, 67762-30-5, 67762-41-8, 68002-95-9, 68333-80-2, 68855-56-1, 71750-71-5, 75782-87-5, 63393-82-8, 27196-00-5 | |

| Record name | TETRADECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9108 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Tetradecanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Myristyl alcohol [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alcohols, C14-18 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067762305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alcohols, C10-16 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067762418 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alcohols, C14-22 and C16-22-unsatd. | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068002959 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alcohols, C14-16 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068333802 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C12-16 Alcohols | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068855561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alcohols, C>14 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071750715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alcohols, C14-15 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075782875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-TETRADECANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8549 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Tetradecanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alcohols, C12-15 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alcohols, C10-16 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alcohols, C12-16 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alcohols, C>14 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alcohols, C14-15 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetradecanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Alcohols, C14-22 and C16-22-unsatd. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Tetradecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9026926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Alcohols, C14-15 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.660 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Alcohols, C12-16 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.881 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetradecanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.637 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Alcohols, C14-22 and C16-22-unsatd. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.897 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Alcohols, C>14 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.055 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetradecanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.911 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Alcohols, C12-15 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.271 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Alcohols, C10-16 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.908 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MYRISTYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V42034O9PU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-TETRADECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5168 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tetradecanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011638 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

99.7 °F (USCG, 1999), 37.7 °C, Liquid Molar Volume = 0.2604 cu m/kmol (determined at the triple point); IG Heat of Formation = -4.8409X10+8 J/kmol; Heat of Fusion at Melting Point = 4.9510X10+7 J/kmol (determined for the beta form), 39.5 °C | |

| Record name | TETRADECANOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9108 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-TETRADECANOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5168 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tetradecanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011638 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Unveiling Nature's Reservoir: A Technical Guide to Plant-Derived 1-Tetradecanol

For Immediate Release

This technical guide provides an in-depth exploration of the natural plant sources of 1-Tetradecanol, also known as myristyl alcohol. Designed for researchers, scientists, and professionals in drug development, this document details the primary botanical origins, quantitative concentrations of its precursor, its biosynthetic pathway within plants, and comprehensive experimental protocols for its extraction and analysis.

Introduction to this compound

This compound is a straight-chain saturated fatty alcohol with the molecular formula C₁₄H₃₀O. It exists as a white, waxy solid and is utilized in a wide array of industries, including cosmetics, pharmaceuticals, and as a chemical intermediate. In the pharmaceutical and research sectors, it is investigated for its properties as an emollient, emulsion stabilizer, and a penetration enhancer in transdermal drug delivery systems. While commercially produced through the chemical reduction of myristic acid, the foundational source of this precursor fatty acid is rooted in the plant kingdom.

Primary Natural Sources of this compound Precursor

This compound itself is not typically stored in large quantities in plants; instead, its direct precursor, myristic acid (tetradecanoic acid), is found esterified in triglycerides within the oils and fats of several key plant species. The industrial production of this compound involves the extraction of these fats, followed by hydrolysis and subsequent hydrogenation of the myristic acid.[1][2] The most significant botanical sources are:

-

Nutmeg (Myristica fragrans) : The seed of the nutmeg tree is the most potent natural source of myristic acid.[3][4] The fat, known as nutmeg butter, is exceptionally rich in this C14 fatty acid.

-

Coconut (Cocos nucifera) : Coconut oil, extracted from the kernel or meat of mature coconuts, is a major commercial source of myristic acid.[5][6][7]

-

Oil Palm (Elaeis guineensis) : Specifically, the oil extracted from the palm kernel (Palm Kernel Oil), not the fruit's mesocarp (Palm Oil), contains a significant concentration of myristic acid.[8][9][10]

Quantitative Data Presentation

The concentration of myristic acid, the direct precursor to this compound, varies significantly among its primary plant sources. The following table summarizes the quantitative data on myristic acid content as a percentage of the total fatty acid composition in the extracted oils/fats.

| Plant Source | Scientific Name | Plant Part Used | Common Name of Fat/Oil | Myristic Acid (C14:0) Content (% of Total Fatty Acids) | References |

| Nutmeg | Myristica fragrans | Seed Kernel | Nutmeg Butter | 60 - 75% | [3][11] |

| Coconut | Cocos nucifera | Endosperm (Kernel) | Coconut Oil | 16 - 21% | [5][12][13] |

| Oil Palm | Elaeis guineensis | Kernel | Palm Kernel Oil | 14 - 18% | [8][9][14] |

Biosynthesis of this compound in Plants

The formation of this compound in plants is a multi-step enzymatic process. It begins with the de novo synthesis of fatty acids in the plastids, followed by the specific reduction of a C14 acyl chain.

-

De Novo Fatty Acid Synthesis : The process starts with acetyl-CoA. Through the concerted action of Acetyl-CoA Carboxylase (ACC) and the Fatty Acid Synthase (FAS) complex, two-carbon units from malonyl-ACP are sequentially added to the growing acyl chain.[15][16][17]

-

Chain Termination : The elongation process typically continues to produce 16- and 18-carbon fatty acids. However, the chain can be terminated at 14 carbons, yielding myristoyl-ACP.

-

Reduction to Alcohol : The myristoyl-ACP or myristoyl-CoA is then reduced to this compound. This two-step reduction is catalyzed by a class of enzymes known as Fatty Acyl-CoA Reductases or Fatty Acyl-ACP Reductases (FARs).[18][19][20] These enzymes use a reducing agent, typically NADPH, to first reduce the acyl group to an aldehyde, which is then further reduced to the primary alcohol.[20][21]

Experimental Protocols

This section provides detailed methodologies for the extraction of lipids from plant material and the subsequent analysis of myristic acid and this compound.

Protocol 1: Extraction and Quantification of Myristic Acid from Nutmeg

This protocol details the extraction of total lipids, saponification to release fatty acids, and derivatization to fatty acid methyl esters (FAMEs) for GC-MS analysis.

1. Materials and Reagents:

-

Whole nutmeg seeds

-

Hexane (HPLC grade)

-

Methanol (HPLC grade)

-

Chloroform (HPLC grade)

-

0.5 M KOH in methanol

-

BF₃-methanol (14%)

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

-

Myristic acid methyl ester standard

-

Internal standard (e.g., heptadecanoic acid)

2. Equipment:

-

Spice grinder or mortar and pestle

-

Soxhlet extractor or ultrasonic bath

-

Rotary evaporator

-

Heating block or water bath

-

Vortex mixer

-

Centrifuge

-

Gas Chromatograph with Mass Spectrometer (GC-MS)

3. Procedure:

-

Sample Preparation: Grind nutmeg seeds to a fine powder (~20 g). Dry in an oven at 60°C for 2 hours to remove moisture.

-

Lipid Extraction (Soxhlet): Place the dried powder in a cellulose thimble and perform Soxhlet extraction with hexane for 6-8 hours.

-

Solvent Removal: Evaporate the hexane from the extract using a rotary evaporator to yield nutmeg butter (total lipid extract).

-

Saponification:

-

Weigh approximately 100 mg of the lipid extract into a screw-cap test tube.

-

Add a known amount of internal standard.

-

Add 2 mL of 0.5 M methanolic KOH.

-

Seal the tube and heat at 80°C for 10 minutes, vortexing occasionally. This process hydrolyzes the triglycerides into glycerol and fatty acid salts.

-

-

Methylation (Derivatization):

-

Cool the sample to room temperature.

-

Add 2 mL of 14% BF₃-methanol.

-

Seal and heat at 80°C for 10 minutes to convert the fatty acid salts to FAMEs.

-

-

FAMEs Extraction:

-

Cool the sample.

-

Add 2 mL of hexane and 2 mL of saturated NaCl solution.

-

Vortex vigorously for 1 minute and then centrifuge at 2000 rpm for 5 minutes to separate the layers.

-

Carefully transfer the upper hexane layer containing the FAMEs to a new vial.

-

Pass the hexane layer through a small column of anhydrous sodium sulfate to remove any residual water.

-

-

GC-MS Analysis:

-

Inject 1 µL of the final hexane solution into the GC-MS.

-

GC Conditions (Example):

-

Column: DB-23 or similar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Injector Temperature: 250°C.

-

Oven Program: Start at 100°C, hold for 2 min, ramp to 240°C at 4°C/min, hold for 5 min.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

-

MS Conditions (Example):

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-500.

-

-

Quantification: Identify the myristic acid methyl ester peak by its retention time and mass spectrum compared to the standard. Quantify using the peak area ratio relative to the internal standard.

-

Protocol 2: Analysis of Free this compound in Plant Extracts

This protocol is for the direct analysis of free fatty alcohols, which may be present in smaller quantities in plant waxes.

1. Materials and Reagents:

-

Plant material (e.g., leaves, cuticle)

-

Chloroform/Methanol mixture (2:1, v/v)

-

Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

-

Pyridine

-

This compound standard

2. Procedure:

-

Extraction: Homogenize fresh or dried plant material in a chloroform/methanol (2:1) solution. Filter the mixture to remove solid debris.

-

Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the filtrate. Vortex and centrifuge to separate the phases. The lower chloroform layer contains the lipids, including free fatty alcohols.

-

Isolation: Collect the chloroform layer and evaporate to dryness under a stream of nitrogen.

-

Derivatization to TMS Ethers:

-

Re-dissolve the dried extract in 100 µL of pyridine.

-

Add 100 µL of BSTFA + 1% TMCS.

-

Seal the vial and heat at 70°C for 30 minutes. This converts the hydroxyl group of the alcohol to a more volatile trimethylsilyl (TMS) ether.[22]

-

-

GC-MS Analysis:

-

Inject 1 µL of the derivatized sample.

-

GC Conditions (Example): Use a non-polar column (e.g., DB-5ms). Program the oven from an initial temperature of 120°C to 300°C.

-

MS Analysis: Identify the this compound-TMS derivative by its characteristic mass spectrum and retention time compared to a derivatized standard. Quantification is achieved by creating a calibration curve with the standard.[23][24][25]

-

References

- 1. atamankimya.com [atamankimya.com]

- 2. MYRISTYL ALCOHOL - Ataman Kimya [atamanchemicals.com]

- 3. Nutmeg butter | essential oil | Britannica [britannica.com]

- 4. Nutmeg - Wikipedia [en.wikipedia.org]

- 5. lipid.org [lipid.org]

- 6. Coconut oil and palm oil's role in nutrition, health and national development: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Coconut oil - composition and attributes|Stance Equitec [stanceequitec.com.au]

- 8. The C14 Premium: Myristic Acid in Palm Kernel Oil [oleochemicalsasia.com]

- 9. Effect of Dietary Palm Kernel Oil on the Quality, Fatty Acid Profile, and Sensorial Attributes of Young Bull Meat - PMC [pmc.ncbi.nlm.nih.gov]

- 10. oilpalmblog.wordpress.com [oilpalmblog.wordpress.com]

- 11. Spices in the Apiaceae Family Represent the Healthiest Fatty Acid Profile: A Systematic Comparison of 34 Widely Used Spices and Herbs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Coconut oil - Wikipedia [en.wikipedia.org]

- 13. brendadavisrd.com [brendadavisrd.com]

- 14. Fatty acids, palm kernel-oil | 101403-98-9 | Benchchem [benchchem.com]

- 15. Frontiers | Plant Unsaturated Fatty Acids: Biosynthesis and Regulation [frontiersin.org]

- 16. aocs.org [aocs.org]

- 17. Fatty Acid Biosynthesis: Definition, Steps & Regulation [allen.in]

- 18. The Plant Fatty Acyl Reductases - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Enzymatic reduction of fatty acids and acyl-CoAs to long chain aldehydes and alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. [PDF] Fatty acid reductases (FAR): Insights into the biosynthesis of fatty alcohols in plants and bacteria | Semantic Scholar [semanticscholar.org]

- 22. researchgate.net [researchgate.net]

- 23. Long-chain fatty alcohol quantitation in subfemtomole amounts by gas chromatography-negative ion chemical ionization mass spectrometry. Application to long-chain acyl coenzyme A measurement [pubmed.ncbi.nlm.nih.gov]

- 24. books.rsc.org [books.rsc.org]

- 25. Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectral analysis of 1-Tetradecanol (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 1-Tetradecanol, a long-chain fatty alcohol, through nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). This document details the spectral data, experimental methodologies, and data interpretation crucial for the identification and characterization of this compound in research and development settings.

Introduction to this compound

This compound, also known as myristyl alcohol, is a straight-chain saturated fatty alcohol with the chemical formula C₁₄H₃₀O.[1][2] It presents as a white, waxy solid and is utilized in various industries, including cosmetics as an emollient, and as an intermediate in the synthesis of other chemical products like surfactants.[1][2] Accurate spectral characterization is paramount for its quality control and for understanding its role in various chemical and biological processes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H and ¹³C NMR spectra are essential for its structural elucidation.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the different protons in its aliphatic chain and the hydroxyl group. The spectrum is typically recorded in a deuterated solvent such as chloroform-d (CDCl₃).[3][4]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.64 | Triplet | 2H | -CH₂-OH (C1) |

| ~1.57 | Quintet | 2H | -CH₂-CH₂-OH (C2) |

| ~1.26 | Broad Singlet | 22H | -(CH₂)₁₁- (C3-C13) |

| ~0.88 | Triplet | 3H | -CH₃ (C14) |

| Variable | Singlet | 1H | -OH |

Note: The chemical shift of the hydroxyl proton (-OH) can vary depending on concentration, temperature, and solvent.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the different carbon environments within the this compound molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~63.1 | -CH₂-OH (C1) |

| ~32.8 | -CH₂-CH₂-OH (C2) |

| ~31.9 | -(CH₂)n- |

| ~29.7 | -(CH₂)n- |

| ~29.6 | -(CH₂)n- |

| ~29.4 | -(CH₂)n- |

| ~25.7 | -(CH₂)n- |

| ~22.7 | -CH₂-CH₃ (C13) |

| ~14.1 | -CH₃ (C14) |

Note: The assignments for the central methylene carbons can be complex due to their similar chemical environments.[5]

Experimental Protocol for NMR Spectroscopy

A general protocol for obtaining NMR spectra of a long-chain alcohol like this compound is as follows:

-

Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[6] The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum.[7]

-

Instrument Setup:

-

Place the NMR tube in the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Tune the probe for the appropriate nucleus (¹H or ¹³C).

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters include the number of scans, relaxation delay, and acquisition time.

-

Acquire the ¹³C NMR spectrum, often with proton decoupling to simplify the spectrum to single lines for each carbon.

-

-

Data Processing:

-

Perform a Fourier transform on the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectral Data

The IR spectrum of this compound shows characteristic absorption bands for the hydroxyl and alkyl groups.

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3330 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| ~2920 | Strong, Sharp | C-H stretch (asymmetric, CH₂) |

| ~2850 | Strong, Sharp | C-H stretch (symmetric, CH₂) |

| ~1465 | Medium | C-H bend (scissoring, CH₂) |

| ~1060 | Medium | C-O stretch |

| ~720 | Weak | C-H rock (-(CH₂)n-) |

Note: The broadness of the O-H stretch is indicative of hydrogen bonding.[8][9]

Experimental Protocol for IR Spectroscopy

A common method for obtaining the IR spectrum of a solid sample like this compound is as follows:

-

Sample Preparation (Melt Method):

-

Place a small amount of solid this compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[10]

-

Gently heat the plates to melt the sample, creating a thin liquid film.

-

Allow the sample to cool and solidify between the plates.

-

-

Data Acquisition:

-

Place the salt plate assembly in the sample holder of the IR spectrometer.

-

Record a background spectrum of the clean, empty salt plates.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Identify the major absorption bands and assign them to the corresponding functional groups.

-

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound, and can also provide structural information through fragmentation analysis.

Mass Spectral Data

The electron ionization (EI) mass spectrum of this compound does not typically show a strong molecular ion peak (M⁺) due to the lability of the alcohol functional group. The molecular weight of this compound is 214.39 g/mol .[11][12]

| m/z | Relative Intensity | Assignment |

| 196 | Low | [M-H₂O]⁺ |

| 182 | Low | [M-C₂H₆]⁺ |

| 43 | High | [C₃H₇]⁺ (base peak) |

| 57 | High | [C₄H₉]⁺ |

| 71 | High | [C₅H₁₁]⁺ |

| 85 | High | [C₆H₁₃]⁺ |

Note: The spectrum is often dominated by a series of alkyl fragments separated by 14 Da (CH₂).

Experimental Protocol for Mass Spectrometry

A general protocol for obtaining an EI mass spectrum of this compound, often coupled with Gas Chromatography (GC-MS), is as follows:

-

Sample Introduction:

-

Dissolve a small amount of this compound in a volatile organic solvent (e.g., hexane or dichloromethane).

-

Inject the solution into the gas chromatograph. The GC will separate the analyte from any impurities before it enters the mass spectrometer.

-

-

Ionization:

-

In the ion source of the mass spectrometer, the gaseous this compound molecules are bombarded with high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.

-

-

Mass Analysis:

-

The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

-

-

Detection:

-

An electron multiplier or other detector records the abundance of each ion.

-

-

Data Analysis:

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

-

The fragmentation pattern is analyzed to deduce the structure of the molecule.

-

Visualizations

Experimental Workflow

Caption: General experimental workflow for the spectral analysis of this compound.

Proposed Mass Spectrometry Fragmentation of this compound

Caption: Proposed fragmentation pathway of this compound in electron ionization mass spectrometry.

References

- 1. Human Metabolome Database: Showing metabocard for Tetradecanol (HMDB0011638) [hmdb.ca]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound(112-72-1) 1H NMR spectrum [chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. This compound(112-72-1) 13C NMR spectrum [chemicalbook.com]

- 6. article.sapub.org [article.sapub.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. personal.utdallas.edu [personal.utdallas.edu]

- 10. webassign.net [webassign.net]

- 11. This compound [webbook.nist.gov]

- 12. This compound | C14H30O | CID 8209 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Environmental Profile of 1-Tetradecanol: A Technical Guide to Biodegradability and Fate

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

1-Tetradecanol, also known as myristyl alcohol, is a straight-chain saturated fatty alcohol with the molecular formula CH3(CH2)12CH2OH.[1] It is a white, waxy solid that finds extensive use in the cosmetic industry as an emollient in products like cold creams, and as an intermediate in the chemical synthesis of surfactants.[1] Its production can be derived from the hydrogenation of myristic acid, which is found in palm kernel and coconut oils, or from petrochemical sources.[1] Given its widespread application, a thorough understanding of its environmental biodegradability and fate is crucial for assessing its ecological impact. This technical guide provides a comprehensive overview of the existing data on the biodegradability and environmental distribution of this compound, tailored for researchers, scientists, and professionals in drug development.

Biodegradability Assessment

Quantitative Data on the Biodegradability of this compound

| Parameter | Value | Test System | Reference |

| Ready Biodegradability | 87% degradation | OECD Guideline 301D (Closed Bottle Test) | [3] |

| Ready Biodegradability | Meets 10-day window | OECD Guideline 301B (CO2 Evolution Test) | [3] |

| Biodegradation Rate Constant | 52.5 L/hr | Activated Sludge | [2][4] |

| Calculated Biodegradation Half-life | 5.5 days | Sludge | [2] |

Experimental Protocol: OECD Guideline 301D (Ready Biodegradability: Closed Bottle Test)

The Closed Bottle Test (OECD 301D) is a standard method for assessing the ready biodegradability of chemical substances in an aerobic aqueous medium. The protocol involves the following key steps:

-

Preparation of the Test Medium: A mineral medium is prepared containing essential inorganic salts and is saturated with air.

-

Inoculum: The test is inoculated with a relatively small number of microorganisms from a mixed population, typically activated sludge from a sewage treatment plant.

-

Test Substance Addition: this compound is added to the test bottles at a known concentration, usually between 2 and 5 mg/L.

-

Incubation: The sealed bottles are incubated in the dark at a constant temperature (typically 20°C) for a period of 28 days.

-

Oxygen Measurement: The depletion of dissolved oxygen is measured periodically throughout the test.

-

Calculation of Biodegradation: The percentage of biodegradation is calculated based on the measured oxygen consumption relative to the theoretical oxygen demand (ThOD) of the test substance.

-

Pass Criteria: A substance is considered readily biodegradable if it achieves at least 60% of its ThOD within a 10-day window, which begins when the degree of biodegradation has reached 10%.

Caption: Workflow of the OECD 301D Ready Biodegradability Test.

Environmental Fate

The environmental fate of a chemical describes its transport and transformation in various environmental compartments. For this compound, its physicochemical properties largely govern its distribution and persistence.

Atmospheric Fate

If released into the atmosphere, this compound is expected to exist solely in the vapor phase.[4] It is susceptible to degradation by photochemically-produced hydroxyl radicals, with an estimated atmospheric half-life of about 18 hours.[4] Direct photolysis is not expected to be a significant removal process as this compound does not contain chromophores that absorb light at wavelengths greater than 290 nm.[4]

Aquatic Fate

When released into water, this compound is expected to adsorb to suspended solids and sediment due to its high organic carbon-water partition coefficient (Koc).[2] Volatilization from water surfaces can occur, with estimated half-lives of 17 hours and 10 days for a model river and lake, respectively.[2] However, this process is likely attenuated by adsorption to particulate matter.[2] Hydrolysis is not considered an important environmental fate process for this compound.[2]

Terrestrial Fate

In soil, this compound is expected to have low to no mobility based on its high Koc values.[4] Volatilization from moist soil surfaces may occur, but will be significantly reduced by adsorption to soil organic matter.[4] Biodegradation is anticipated to be a key process for the removal of this compound from soil and water.[2]

Soil Sorption and Bioaccumulation

The tendency of a chemical to bind to soil particles and to accumulate in living organisms are critical parameters for its environmental risk assessment.

Quantitative Data on Soil Sorption and Bioaccumulation

| Parameter | Value | Matrix | Reference |

| Soil Organic Carbon-Water Partition Coefficient (Koc) | 18,197 - 34,674 | Humic Acid | [4] |

| Soil Organic Carbon-Water Partition Coefficient (Koc) | 23,320 - 64,060 | Suspended Solids | [2] |

| Bioconcentration Factor (BCF) | 190 (estimated) | Aquatic Organisms | [2] |

Soil Sorption

The high Koc values for this compound indicate a strong tendency to adsorb to the organic fraction of soil and sediment.[2][4] This strong sorption behavior significantly limits its mobility in the environment, reducing the potential for leaching into groundwater.[4]

Bioaccumulation

Bioaccumulation is the process by which a chemical is absorbed by an organism from its surrounding environment, leading to a concentration in the organism that is higher than in the environment.[5] The estimated Bioconcentration Factor (BCF) of 190 suggests a high potential for this compound to bioaccumulate in aquatic organisms.[2] However, it is important to note that this value is an estimation. Other sources suggest that the bioaccumulation potential of long-chain alcohols may be overestimated by models based on the octanol-water partition coefficient (Log Kow) because these models do not account for metabolic biotransformation.[3]

Biodegradation Pathway

The aerobic biodegradation of this compound, a long-chain primary alcohol, is expected to proceed through a well-established metabolic pathway. The initial step involves the oxidation of the alcohol to the corresponding aldehyde, which is then further oxidized to a carboxylic acid (myristic acid). This fatty acid subsequently enters the β-oxidation cycle, where it is sequentially broken down into two-carbon units in the form of acetyl-CoA. Acetyl-CoA then enters the citric acid cycle (TCA cycle) for complete mineralization to carbon dioxide and water.

Caption: Aerobic biodegradation pathway of this compound.

Aquatic Toxicity

Despite its ready biodegradability, this compound is classified as very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[6][7] This highlights the importance of controlling its release into aquatic ecosystems.

Quantitative Data on Aquatic Toxicity

| Endpoint | Value | Species | Reference |

| EC50 | 0.97 mg/L | Senedesmus subspicatus (Algae) | [3] |

| EC0 | 0.30 mg/L | Senedesmus subspicatus (Algae) | [3] |

| EC10 | 0.73 mg/L | Senedesmus subspicatus (Algae) | [3] |

| Chronic NOECrepro | 0.0098 mg/L | Invertebrates | [3] |

Conclusion

This compound is a readily biodegradable substance that is not expected to persist in the environment. Its primary removal mechanism is microbial degradation, with a relatively short atmospheric half-life. Due to its high soil sorption coefficient, it exhibits low mobility in soil and sediment, minimizing the risk of groundwater contamination. While there is a potential for bioaccumulation, this may be mitigated by metabolic processes. A significant consideration is its high acute and chronic toxicity to aquatic organisms, which necessitates careful management of its release into the environment. This technical guide provides a consolidated resource for understanding the environmental behavior of this compound, supporting informed decision-making in its application and management.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C14H30O | CID 8209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. wapsustainability.com [wapsustainability.com]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. Bioaccumulation - Wikipedia [en.wikipedia.org]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. chemos.de [chemos.de]

The Discovery and Enduring Legacy of Myristyl Alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myristyl alcohol, or 1-tetradecanol, a long-chain saturated fatty alcohol, has a rich history intertwined with the broader exploration of natural fats and oils. Initially derived from the seeds of the nutmeg tree, Myristica fragrans, its journey from a natural curiosity to a versatile industrial chemical reflects the evolution of organic chemistry and chemical engineering. This in-depth technical guide explores the discovery and history of myristyl alcohol, detailing its synthesis, chemical properties, and analytical characterization. While not a direct participant in cellular signaling, this guide also clarifies its relationship to the crucial biochemical process of N-myristoylation. Detailed experimental protocols for both historical and modern synthetic methods are provided, alongside quantitative data and visual representations of key processes to serve as a comprehensive resource for the scientific community.

Introduction: From Nutmeg to Niche Chemical

Myristyl alcohol (IUPAC name: Tetradecan-1-ol) is a white, waxy solid with the chemical formula C₁₄H₃₀O. Its name originates from myristic acid, a saturated fatty acid that is abundant in nutmeg (Myristica fragrans), from which the alcohol was first conceptually derived.[1][2][3][4] While the exact individual and date of the first isolation of myristyl alcohol are not well-documented, its history is intrinsically linked to the study of fatty acids and the development of reduction chemistry in the early 20th century.

Initially, fatty alcohols were obtained by the reduction of wax esters using sodium, a process known as the Bouveault-Blanc reduction, first reported in 1903.[5][6][7] This reaction provided the first significant method for producing primary alcohols from esters. The commercial availability of fatty alcohols began in the early 1900s, with their production scaling up in the 1930s with the advent of catalytic hydrogenation, which allowed for the conversion of fatty acid esters from sources like tallow and, importantly for myristyl alcohol, coconut and palm kernel oils.[2][3][4][8]

Today, myristyl alcohol is produced from both natural and petrochemical feedstocks.[3][4] It is a versatile ingredient in the cosmetics industry, valued for its emollient and emulsion-stabilizing properties.[4] It also serves as an intermediate in the synthesis of other chemicals, such as surfactants.

Physicochemical Properties of Myristyl Alcohol

A comprehensive understanding of the physical and chemical properties of myristyl alcohol is essential for its application in research and industry. The following table summarizes key quantitative data for this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₃₀O | [2][3] |

| Molar Mass | 214.39 g/mol | [3] |

| Appearance | White waxy solid | [3][4] |

| Melting Point | 38 °C (100 °F; 311 K) | [3] |

| Boiling Point | 289 °C (552 °F; 562 K) | [9] |

| Density | 0.823 g/mL at 25 °C | [9] |

| Solubility in Water | Practically insoluble | [3] |

| Solubility in Organic Solvents | Soluble in diethyl ether, slightly soluble in ethanol | [3] |

| CAS Number | 112-72-1 | [2] |

| EC Number | 204-000-3 | [2] |

Synthesis of Myristyl Alcohol: From Historical Methods to Modern Practices

The production of myristyl alcohol has evolved from early, hazardous laboratory methods to sophisticated industrial processes. This section details the experimental protocols for two key synthetic routes: the historical Bouveault-Blanc reduction and the modern catalytic hydrogenation.

Historical Synthesis: The Bouveault-Blanc Reduction

The Bouveault-Blanc reduction, developed in 1903 by Louis Bouveault and Gustave Louis Blanc, was a pioneering method for the reduction of esters to primary alcohols using metallic sodium in absolute ethanol.[5][6][7] This method, while largely superseded by catalytic hydrogenation and metal hydride reductions for laboratory work, remains a historically significant and cost-effective industrial process in some contexts.[5]

Experimental Protocol: Bouveault-Blanc Reduction of Ethyl Myristate

Materials:

-

Ethyl myristate (1 equivalent)

-

Absolute ethanol (anhydrous)

-

Sodium metal, clean and dry (6 equivalents)

-

Toluene (anhydrous, as a co-solvent)

-

Hydrochloric acid (for neutralization)

-

Diethyl ether (for extraction)

-

Anhydrous magnesium sulfate (for drying)

-

Round-bottom flask equipped with a reflux condenser and a dropping funnel

-

Heating mantle

-

Stirring apparatus

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, dissolve ethyl myristate in absolute ethanol and toluene.

-

Heat the solution to reflux with vigorous stirring.

-

Carefully add small pieces of sodium metal through the condenser at a rate that maintains a steady reflux. Caution: The reaction is highly exothermic and produces flammable hydrogen gas. This step must be performed in a well-ventilated fume hood, away from any ignition sources.

-

After all the sodium has been added, continue to reflux the mixture until the sodium has completely reacted.

-

Cool the reaction mixture to room temperature and then in an ice bath.

-

Slowly and cautiously add water to quench any unreacted sodium and to hydrolyze the sodium alkoxides.

-

Acidify the mixture with hydrochloric acid to neutralize the sodium ethoxide and sodium hydroxide.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic extracts and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield crude myristyl alcohol.

-

The crude product can be further purified by distillation under reduced pressure or by recrystallization from a suitable solvent like ethanol or acetone.

Modern Synthesis: Catalytic Hydrogenation

Catalytic hydrogenation is the most common industrial method for the production of myristyl alcohol. This process involves the reduction of myristic acid or its esters (commonly methyl myristate) with hydrogen gas in the presence of a metal catalyst.[8][10][11][12][13] This method offers higher yields, better selectivity, and safer operating conditions compared to the Bouveault-Blanc reduction.

Experimental Protocol: Catalytic Hydrogenation of Myristic Acid

Materials:

-